molecular formula C16H16FNOS B3937642 2-(benzylthio)-N-(4-fluorophenyl)propanamide

2-(benzylthio)-N-(4-fluorophenyl)propanamide

Cat. No. B3937642
M. Wt: 289.4 g/mol
InChI Key: AJLJNNSPZDHEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-N-(4-fluorophenyl)propanamide, also known as BFPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BFPP belongs to the class of amides and is structurally similar to other amide compounds that have been studied for their biological activities. In

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(4-fluorophenyl)propanamide is not fully understood. However, studies have suggested that 2-(benzylthio)-N-(4-fluorophenyl)propanamide exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, 2-(benzylthio)-N-(4-fluorophenyl)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 2-(benzylthio)-N-(4-fluorophenyl)propanamide has also been shown to inhibit the activation of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
2-(benzylthio)-N-(4-fluorophenyl)propanamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-(benzylthio)-N-(4-fluorophenyl)propanamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(benzylthio)-N-(4-fluorophenyl)propanamide has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. Additionally, 2-(benzylthio)-N-(4-fluorophenyl)propanamide has been shown to inhibit the activity of HDACs and the activation of the PI3K/Akt signaling pathway.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(benzylthio)-N-(4-fluorophenyl)propanamide in lab experiments is its potential therapeutic properties. 2-(benzylthio)-N-(4-fluorophenyl)propanamide has been shown to have anti-cancer and anti-inflammatory activities, which make it a promising candidate for further research. Additionally, 2-(benzylthio)-N-(4-fluorophenyl)propanamide is relatively easy to synthesize, which makes it accessible for lab experiments. However, one limitation of using 2-(benzylthio)-N-(4-fluorophenyl)propanamide in lab experiments is its potential toxicity. Studies have shown that 2-(benzylthio)-N-(4-fluorophenyl)propanamide can induce cytotoxicity in certain cell types, which may limit its use in certain applications.

Future Directions

There are several future directions for the research of 2-(benzylthio)-N-(4-fluorophenyl)propanamide. One direction is to further investigate its potential therapeutic properties in cancer and inflammation. Studies could focus on optimizing the synthesis method of 2-(benzylthio)-N-(4-fluorophenyl)propanamide to improve its efficacy and reduce its toxicity. Additionally, studies could investigate the potential of 2-(benzylthio)-N-(4-fluorophenyl)propanamide in combination with other anti-cancer or anti-inflammatory agents. Another future direction is to investigate the mechanism of action of 2-(benzylthio)-N-(4-fluorophenyl)propanamide in more detail. Studies could focus on identifying the specific enzymes and signaling pathways that are affected by 2-(benzylthio)-N-(4-fluorophenyl)propanamide. This could provide insight into the potential targets of 2-(benzylthio)-N-(4-fluorophenyl)propanamide and aid in the development of more targeted therapies.

Scientific Research Applications

2-(benzylthio)-N-(4-fluorophenyl)propanamide has been studied for its potential therapeutic properties in various scientific research applications. One such application is in the treatment of cancer. Studies have shown that 2-(benzylthio)-N-(4-fluorophenyl)propanamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(benzylthio)-N-(4-fluorophenyl)propanamide has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that 2-(benzylthio)-N-(4-fluorophenyl)propanamide reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-κB, a transcription factor involved in the inflammatory response.

properties

IUPAC Name

2-benzylsulfanyl-N-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNOS/c1-12(20-11-13-5-3-2-4-6-13)16(19)18-15-9-7-14(17)8-10-15/h2-10,12H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLJNNSPZDHEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)F)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788546
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(benzylthio)-N-(4-fluorophenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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